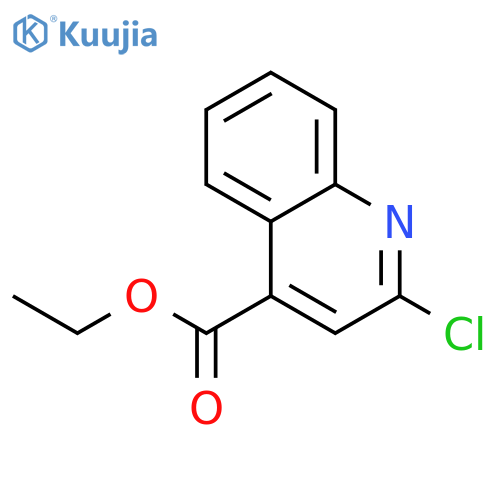Cas no 5467-61-8 (Ethyl 2-chloroquinoline-4-carboxylate)

5467-61-8 structure
商品名:Ethyl 2-chloroquinoline-4-carboxylate
Ethyl 2-chloroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-chloroquinoline-4-carboxylate
- 2-Chlor-chinolin-4-carbonsaeure-aethylester
- 2-Chloro-4-ethoxycarbonylquinoline
- 2-chloro-4-methyl-5-thiazolecarboxylic acid ethyl esther
- 2-chloro-4-methylthiazole-5-carboxylic acid ethyl ester
- 2-chloro-quinoline-4-carboxylic acid ethyl ester
- AC1LC5X3
- CTK5D6021
- ethyl 2-chloro-4-methyl-5-thiazolecarboxylate
- ethyl 2-chloro-4-methylthiazo
- ethyl 2-chlorocinchoninate
- ethyl ester of 2-chlorocinchoninic acid
- SureCN187316
- BBL012542
- VS-03380
- DTXSID80969964
- 5467-61-8
- STK742736
- ethyl2-chloroquinoline-4-carboxylate
- NSC-25659
- SCHEMBL8562988
- SB71851
- CS-0327013
- DB-124768
- AKOS003246367
- AXLMKXSYVPIPMF-UHFFFAOYSA-N
- 4-quinolinecarboxylic acid, 2-chloro-, ethyl ester
- NSC25659
-
- MDL: MFCD05039607
- インチ: InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
- InChIKey: AXLMKXSYVPIPMF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NC2=C1C=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 259.12821
- どういたいしつりょう: 235.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 39.2A^2
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 415.1°C at 760 mmHg
- フラッシュポイント: 204.8°C
- 屈折率: 1.605
- PSA: 111.8
Ethyl 2-chloroquinoline-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397683-1g |
Ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95+% | 1g |
¥4578.00 | 2024-05-09 | |
| Chemenu | CM143924-1g |
ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM143924-1g |
ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A189006445-1g |
Ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95% | 1g |
$475.24 | 2023-09-01 | |
| Crysdot LLC | CD11106554-1g |
Ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95+% | 1g |
$535 | 2024-07-18 |
Ethyl 2-chloroquinoline-4-carboxylate 関連文献
-
2. CCCLXXXVII.—The relative stability of the quinolone and indolinone ringsJohn Alfred Aeschlimann J. Chem. Soc. 1926 129 2902
-
Hae Un Kim,Sunyoung Sohn,Wanuk Choi,Minjun Kim,Seung Un Ryu,Taiho Park,Sungjune Jung,K. S. Bejoymohandas J. Mater. Chem. C 2018 6 10640
5467-61-8 (Ethyl 2-chloroquinoline-4-carboxylate) 関連製品
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
